2-Amino-2-(quinolin-6-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(quinolin-6-yl)ethanol is a compound that features a quinoline ring system attached to an ethanolamine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The quinoline ring is a heterocyclic aromatic organic compound with a wide range of biological activities, making derivatives like this compound valuable for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(quinolin-6-yl)ethanol can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with ethanolamine under specific conditions. For instance, the quinoline derivative can be reacted with ethanolamine in the presence of a catalyst such as anhydrous zinc chloride in ethanol . Another method involves the use of copper salts and D-glucose to generate Cu(I) species in situ, which then react with the quinoline derivative and ethanolamine in aqueous ethanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(quinolin-6-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline-2,4-dione derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-Amino-2-(quinolin-6-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis
Mechanism of Action
The mechanism of action of 2-Amino-2-(quinolin-6-yl)ethanol involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Similar in structure but with a hydroxyl group instead of an amino group.
4-Hydroxyquinoline: Another quinoline derivative with a hydroxyl group at the 4-position.
Quinoline-2,4-dione: A quinoline derivative with two carbonyl groups at positions 2 and 4
Uniqueness
2-Amino-2-(quinolin-6-yl)ethanol is unique due to the presence of both an amino group and a hydroxyl group, which allows for a wide range of chemical modifications and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-amino-2-quinolin-6-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-10(7-14)8-3-4-11-9(6-8)2-1-5-13-11/h1-6,10,14H,7,12H2 |
InChI Key |
KSUDWYDDYBJRHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(CO)N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.